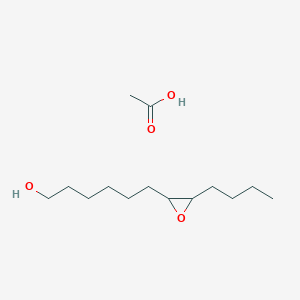
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol is an organic compound with a complex structure that includes both an acetic acid moiety and an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by the introduction of the acetic acid group. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in enzyme inhibition and drug development. The acetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol: shares similarities with other epoxide-containing compounds such as epichlorohydrin and glycidol.
Hexan-1-ol: and other long-chain alcohols also exhibit similar reactivity in terms of oxidation and reduction reactions.
Uniqueness
What sets this compound apart is the combination of an epoxide ring and an acetic acid group within the same molecule
Propriétés
Numéro CAS |
28254-05-9 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol |
InChI |
InChI=1S/C12H24O2.C2H4O2/c1-2-3-8-11-12(14-11)9-6-4-5-7-10-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4) |
Clé InChI |
LXYMOVNSKFAKPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(O1)CCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



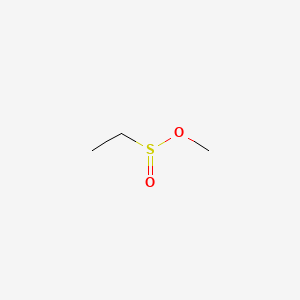
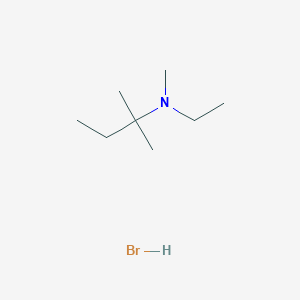

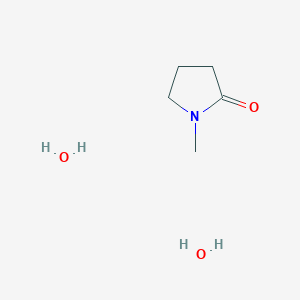
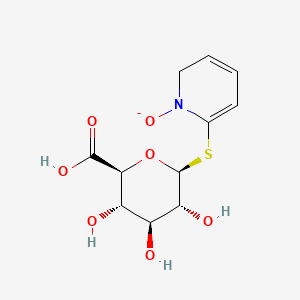
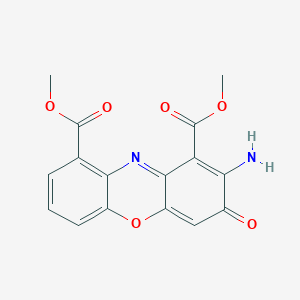

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

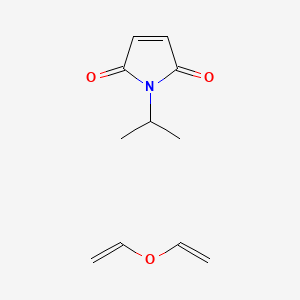
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
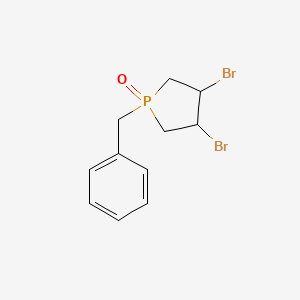
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
